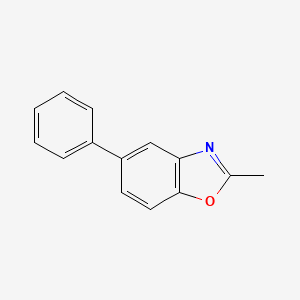

2-Methyl-5-phenylbenzoxazole

Description

The exact mass of the compound 2-Methyl-5-phenylbenzoxazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methyl-5-phenylbenzoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-5-phenylbenzoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-phenyl-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-10-15-13-9-12(7-8-14(13)16-10)11-5-3-2-4-6-11/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZDPBVCBBQQRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=CC(=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6069531 |

Source

|

| Record name | Benzoxazole, 2-methyl-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6069531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61931-68-8 |

Source

|

| Record name | 2-Methyl-5-phenylbenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61931-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoxazole, 2-methyl-5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061931688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoxazole, 2-methyl-5-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoxazole, 2-methyl-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6069531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-5-phenylbenzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 2-Methyl-5-phenylbenzoxazole: Properties, Synthesis, and Applications

Introduction: Unveiling a Versatile Heterocycle

In the vast landscape of heterocyclic chemistry, the benzoxazole scaffold stands out as a privileged structure, forming the core of numerous functional materials and biologically active compounds. Among its many derivatives, 2-Methyl-5-phenylbenzoxazole emerges as a compound of significant interest to researchers in materials science and drug discovery. Its unique combination of a rigid, planar structure, a reactive methyl group, and a phenyl substituent gives rise to a compelling profile of photophysical and chemical properties.

This technical guide provides an in-depth exploration of 2-Methyl-5-phenylbenzoxazole, moving beyond a simple datasheet to offer insights into its synthesis, characterization, and the scientific principles underpinning its diverse applications. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile molecule.

Core Molecular Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of any scientific investigation. 2-Methyl-5-phenylbenzoxazole is identified by the CAS Number 61931-68-8 .[1][2][3][4] Its structural and core physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 61931-68-8 | [1][2] |

| Molecular Formula | C₁₄H₁₁NO | [1] |

| Molecular Weight | 209.25 g/mol | [1] |

| Appearance | White to light yellow/orange crystalline powder | [1] |

| Melting Point | 60-66 °C | [1] |

| Boiling Point | 158 °C @ 2 mmHg | [1] |

| Purity (Typical) | ≥97% to >98% (HPLC) | [1] |

| SMILES String | Cc1nc2cc(ccc2o1)-c3ccccc3 | |

| InChI Key | CHZDPBVCBBQQRP-UHFFFAOYSA-N |

The molecule's structure, featuring a fused bicyclic benzoxazole system with a methyl group at the 2-position and a phenyl group at the 5-position, is key to its functionality. The extended π-conjugation across the phenyl and benzoxazole rings is the primary determinant of its notable fluorescent properties.

Synthesis of the Benzoxazole Core: Methodologies and Mechanistic Insights

The synthesis of 2-substituted benzoxazoles is a well-established area of organic chemistry, typically involving the condensation and subsequent cyclization of a 2-aminophenol with a carboxylic acid equivalent. For 2-Methyl-5-phenylbenzoxazole, the key precursors are 4-amino-[1,1'-biphenyl]-3-ol and an acetylating agent.

A prevalent and reliable method is the Phillips condensation, which involves the reaction of a 2-aminophenol with a carboxylic acid or its derivative under dehydrating conditions. An alternative, often higher-yielding approach, involves condensation with an aldehyde followed by oxidative cyclization.

Experimental Protocol: Representative Synthesis

This protocol is adapted from established methods for benzoxazole synthesis, such as the condensation of 2-aminophenols with aldehydes.[5]

Objective: To synthesize 2-Methyl-5-phenylbenzoxazole from 4-amino-[1,1'-biphenyl]-3-ol.

Materials:

-

4-Amino-[1,1'-biphenyl]-3-ol

-

Acetic Anhydride or Acetyl Chloride

-

Polyphosphoric Acid (PPA) or Eaton's Reagent

-

Toluene

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1 equivalent of 4-amino-[1,1'-biphenyl]-3-ol.

-

Condensation: Add an excess of acetic anhydride (approx. 3-5 equivalents) to the flask.

-

Cyclization: Slowly add Polyphosphoric Acid (PPA) to the stirred mixture. Rationale: PPA serves as both a catalyst and a dehydrating agent, facilitating the intramolecular cyclization of the intermediate acetamide to form the oxazole ring.

-

Heating: Heat the reaction mixture to 130-150 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture carefully onto crushed ice.

-

Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. A precipitate should form.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter to remove the drying agent.

-

Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a solvent such as ethanol to yield the pure 2-Methyl-5-phenylbenzoxazole as a crystalline solid.

The diagram below illustrates the generalized workflow for the synthesis and purification of the target compound.

Spectroscopic Characterization

Characterization is critical for confirming the identity and purity of the synthesized compound. The AIST Spectral Database (SDBS) lists an entry for this molecule (SDBS No. 4906), indicating the availability of comprehensive spectral data. Based on its structure and data from analogous compounds, the following spectral features are expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be highly characteristic. The methyl protons (at C2) should appear as a sharp singlet in the upfield region, typically around 2.6 ppm. The aromatic region (approx. 7.0-8.0 ppm) will show a complex series of multiplets corresponding to the protons on the benzoxazole ring system and the C5-phenyl substituent.

-

¹³C NMR: The carbon spectrum will confirm the presence of 14 unique carbon environments. The methyl carbon should appear upfield (~14-15 ppm). The quaternary carbon of the C=N bond in the oxazole ring (C2) will be significantly downfield, expected around 163-165 ppm. Aromatic carbons will resonate in the typical 110-150 ppm range.

Infrared (IR) Spectroscopy

The FT-IR spectrum provides key information about the functional groups present.

-

C=N Stretch: A strong, characteristic absorption band is expected in the region of 1610-1650 cm⁻¹, corresponding to the C=N stretching vibration of the oxazole ring.

-

C-O-C Stretch: The C-O-C ether linkage within the oxazole ring typically shows strong bands in the 1240-1270 cm⁻¹ (asymmetric) and 1020-1080 cm⁻¹ (symmetric) regions.

-

Aromatic C-H Stretch: A series of sharp bands will appear above 3000 cm⁻¹.

-

Aromatic C=C Bending: Multiple bands in the 1450-1600 cm⁻¹ region will confirm the aromatic systems.

UV-Visible and Fluorescence Spectroscopy

The extended conjugation of 2-Methyl-5-phenylbenzoxazole makes it a potent fluorophore.

-

UV-Vis Absorption: The molecule is expected to exhibit strong UV absorption, with a λ_max typically in the range of 300-340 nm, corresponding to π-π* electronic transitions.

-

Fluorescence Emission: Upon excitation, it displays strong fluorescence.[1] While specific data for this exact compound is proprietary, related 2-phenylbenzoxazole derivatives show emission maxima in the blue region of the visible spectrum (approx. 360-450 nm), making them valuable as blue emitters.[6]

Key Applications and Fields of Research

The unique properties of 2-Methyl-5-phenylbenzoxazole have positioned it as a valuable compound in several high-technology and research fields.

Materials Science: Organic Light-Emitting Diodes (OLEDs)

The high fluorescence quantum yield, thermal stability, and blue emission profile make this compound an excellent candidate for use in OLEDs.[1] In an OLED device, molecules like this can function as the emissive layer (dopant or host) where the recombination of electrons and holes leads to the generation of light. Its structural rigidity helps minimize non-radiative decay pathways, enhancing emission efficiency.

Biomedical and Pharmaceutical Research

The benzoxazole scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.

-

Fluorescent Probe/Dye: Its intrinsic fluorescence allows it to be used in biological imaging to visualize cellular structures and processes with high clarity.[1]

-

Drug Development Scaffold: The core structure serves as a valuable intermediate for synthesizing more complex pharmaceutical agents.[1] Studies on derivatives have shown potent biological activities, including:

-

Antimicrobial Activity: Certain 2-phenylbenzoxazole derivatives exhibit a broad spectrum of antibacterial and antifungal properties.[7]

-

Tyrosinase Inhibition: Derivatives of 2-phenyl-5-methylbenzoxazole have been investigated as potent inhibitors of tyrosinase, the key enzyme in melanin biosynthesis, suggesting applications as skin-lightening agents.[1]

-

Anticancer Activity: The benzoxazole moiety is found in various compounds investigated for their antiproliferative effects.

-

The diagram below illustrates the role of a 2-phenylbenzoxazole derivative as a tyrosinase inhibitor, a key mechanism for its application in dermatology.

Polymer Science and Analytical Chemistry

The compound's stability also lends it to applications as a stabilizer in polymer formulations, enhancing material durability.[1] In analytical chemistry, its consistent fluorescent response can be employed in methods for detecting and quantifying other analytes.[1]

Safety and Handling

As with any laboratory chemical, proper handling of 2-Methyl-5-phenylbenzoxazole is essential. It is classified as acutely toxic and an irritant.

-

Hazard Statements:

-

H301: Toxic if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses/face shield, and a lab coat.

-

Use in a well-ventilated area or a chemical fume hood.

-

Avoid ingestion, inhalation, and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion and Future Outlook

2-Methyl-5-phenylbenzoxazole is more than just a chemical intermediate; it is a versatile building block with immediate applications in materials science and a promising scaffold for future innovations in medicine. Its robust synthesis, well-defined properties, and potent fluorescence make it a subject of ongoing interest. Future research will likely focus on fine-tuning its electronic properties for next-generation OLEDs, expanding the library of its biologically active derivatives, and harnessing its unique structure for the development of novel chemical sensors and smart materials. As analytical and synthetic techniques continue to advance, the full potential of this powerful heterocycle is only beginning to be realized.

References

- Chem-Impex. (n.d.). 2-Methyl-5-phenylbenzoxazole.

- WeylChem. (n.d.). 2-Methyl-5-phenylbenzoxazole.

- PubMed. (1998). Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl)

- Santa Cruz Biotechnology, Inc. (n.d.). 2-Methyl-5-phenylbenzoxazole.

- CKT College. (2021). A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-Shell Nanoparticles. Research Journal of Chemistry and Environment, 25(1).

- Sigma-Aldrich. (n.d.). 2-Methyl-5-phenylbenzoxazole 97%.

- PubChem. (n.d.). 2-Phenyl-5-methylbenzoxazole.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Methyl-5-phenylbenzoxazole.

- National Institutes of Health. (2024). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. Molecules, 29(18), 4283.

- Tokyo Chemical Industry Europe N.V. (n.d.). 2-Methyl-5-phenylbenzoxazole.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Methyl-5-phenylbenzoxazole.

- SIELC Technologies. (2018). Benzoxazole, 2-methyl-5-phenyl-.

- The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.

- National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS).

- ChemicalBook. (n.d.). 2-Methylbenzoxazole(95-21-6) 1H NMR spectrum.

- PubChem. (n.d.). 2-Methylbenzoxazole.

- MDPI. (2023). 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. Molbank, 2023(4), m1746.

- PubChem. (n.d.). Benzoxazole, 2-phenyl-.

- NIST. (n.d.). Benzoxazole, 2-phenyl-. NIST Chemistry WebBook.

- ChemicalBook. (n.d.). 2-Phenylbenzoxazole(833-50-1) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-(2-HYDROXYPHENYL)BENZOXAZOLE(835-64-3) 13C NMR spectrum.

- ChemicalBook. (n.d.). 2-Methylbenzoxazole(95-21-6) IR Spectrum.

- ResearchGate. (n.d.).

- Semantic Scholar. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Ana.

- MDPI. (2025). Mechanosynthesis of Solid-State Benzoxazoles for Use as OLED. Molecules, 30(22), 5678.

Sources

Synthesis and characterization of 2-Methyl-5-phenylbenzoxazole

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Methyl-5-phenylbenzoxazole

Foreword: The Benzoxazole Scaffold in Modern Chemistry

The benzoxazole motif, a bicyclic system comprising a fused benzene and oxazole ring, stands as a cornerstone in contemporary medicinal chemistry and materials science.[1] These heterocyclic compounds are lauded for their vast spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making them privileged scaffolds in drug discovery.[2][3][4] Their inherent stability and unique photophysical properties also render them valuable as fluorescent brighteners, laser dyes, and functional materials in organic electronics.[2][5] This guide provides a comprehensive, field-proven methodology for the synthesis and unequivocal characterization of a specific derivative, 2-Methyl-5-phenylbenzoxazole (CAS No: 61931-68-8), tailored for researchers, scientists, and professionals in drug development.

Part 1: Strategic Synthesis of 2-Methyl-5-phenylbenzoxazole

The construction of the 2-substituted benzoxazole core is most reliably achieved through the cyclocondensation of an ortho-aminophenol with a carboxylic acid or its activated derivative.[3][6] This foundational strategy offers high yields and operational simplicity. For the target molecule, 2-Methyl-5-phenylbenzoxazole, the logical precursors are 4-amino-[1,1'-biphenyl]-3-ol and a source for the C2-methyl group, such as acetic acid or acetic anhydride.

The Underlying Mechanism: From Precursors to Aromatic Core

The formation of the benzoxazole ring is a classic example of a condensation-cyclization-dehydration cascade. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

-

N-Acylation: The reaction initiates with the nucleophilic attack of the amino group of the o-aminophenol derivative onto the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride). This forms an o-hydroxyamide intermediate.[3]

-

Intramolecular Cyclization: Under acidic or thermal promotion, the phenolic hydroxyl group acts as an intramolecular nucleophile, attacking the amide carbonyl carbon. This step forms a tetrahedral intermediate.

-

Dehydration: The process culminates with the elimination of a water molecule from the intermediate, driven by the formation of the highly stable, aromatic benzoxazole ring system.[7]

The following diagram illustrates this trusted mechanistic pathway.

Caption: Reaction mechanism for benzoxazole formation.

Self-Validating Experimental Protocol

This protocol describes a robust, one-pot synthesis utilizing acetic acid as both reactant and solvent, a method known for its efficiency and simplicity.

Materials & Reagents:

-

4-Amino-[1,1'-biphenyl]-3-ol

-

Glacial Acetic Acid (ACS Grade)

-

Polyphosphoric Acid (PPA) or Eaton's Reagent (optional, as catalyst)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography (if required)

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add 4-amino-[1,1'-biphenyl]-3-ol (e.g., 1.85 g, 10 mmol) and glacial acetic acid (25 mL).

-

Heating & Reflux: Heat the mixture to reflux (approx. 118-120 °C) with vigorous stirring. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as Hexane:Ethyl Acetate (7:3). The disappearance of the starting material typically indicates completion. This step usually takes 4-6 hours.

-

Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (approx. 100 g).

-

Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is approximately 7-8. A precipitate of the crude product should form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[3]

-

Washing: Combine the organic layers and wash sequentially with water (50 mL) and then brine (50 mL) to remove any remaining inorganic impurities.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.

-

Purification: The crude product can be purified by recrystallization from hot ethanol to afford 2-Methyl-5-phenylbenzoxazole as a crystalline solid.[3] If necessary, column chromatography on silica gel can be employed for higher purity.

Visualized Synthesis & Purification Workflow

The following diagram provides a clear, top-down view of the entire laboratory workflow, from reaction setup to the isolation of the pure product.

Caption: Laboratory workflow for synthesis and purification.

Part 2: Comprehensive Characterization

Unequivocal structural confirmation and purity assessment are paramount. A multi-technique approach, combining spectroscopic and physical methods, provides a self-validating system for characterization.[8][9]

Spectroscopic & Physical Data Analysis

The following table summarizes the expected analytical data for 2-Methyl-5-phenylbenzoxazole. This data serves as a benchmark for researchers to validate their synthesized material.

| Analysis Technique | Parameter | Expected Result / Observation | Rationale / Key Feature |

| ¹H NMR | Chemical Shift (δ) | ~2.6 ppm (s, 3H); ~7.2-7.9 ppm (m, 8H) | Methyl protons (singlet); Aromatic protons in complex multiplet patterns. |

| ¹³C NMR | Chemical Shift (δ) | ~14 ppm (CH₃); ~110-151 ppm (Ar-C); ~164 ppm (C=N) | Aliphatic methyl carbon; Multiple aromatic carbons; Deshielded oxazole C2 carbon. |

| FT-IR | Wavenumber (cm⁻¹) | ~1615-1650 (C=N stretch); ~1240-1270 (asym. C-O-C stretch); ~3030-3100 (Ar C-H stretch) | Confirms the oxazole ring and aromatic system.[10][11] |

| Mass Spec. (MS) | Molecular Ion (m/z) | 209.08 [M]⁺; 210.09 [M+1]⁺ | Corresponds to the exact mass of C₁₄H₁₁NO.[12] |

| Melting Point (mp) | Temperature (°C) | 60-64 °C | A sharp melting range indicates high purity. |

| Elemental Analysis | % Composition | C, 80.36; H, 5.30; N, 6.69; O, 7.65 | Confirms the empirical formula C₁₄H₁₁NO.[11][13] |

Interpreting the Spectroscopic Fingerprints

-

¹H NMR Spectroscopy: The spectrum is expected to be clean, showing a characteristic singlet for the methyl protons around 2.6 ppm. The eight aromatic protons will appear as a series of complex multiplets in the downfield region (7.2-7.9 ppm) due to the varied electronic environments of the two phenyl rings.

-

FT-IR Spectroscopy: The key diagnostic peak is the C=N stretching vibration of the oxazole ring, typically appearing around 1615-1650 cm⁻¹.[14] The presence of a strong band around 1240-1270 cm⁻¹ for the asymmetric C-O-C stretch further confirms the benzoxazole core.[11]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₄H₁₁NO with high accuracy, showing a molecular ion peak at m/z ≈ 209.0841.

Characterization Workflow

This diagram outlines the logical sequence of analytical procedures performed on the purified product to ensure its identity and purity.

Caption: Systematic workflow for product characterization.

Conclusion

This guide has detailed a reliable and mechanistically sound pathway for the synthesis of 2-Methyl-5-phenylbenzoxazole, a compound of significant interest in chemical and pharmaceutical research.[15][16] The provided step-by-step protocol, rooted in established chemical principles, is designed for high reproducibility. Furthermore, the comprehensive characterization workflow, employing a suite of orthogonal analytical techniques, establishes a robust system for validating the structural integrity and purity of the final product. By integrating expert insight with detailed, actionable procedures, this document serves as a valuable resource for scientists aiming to synthesize and utilize this important molecular scaffold.

References

- R. G. Naik et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry.

- ConnectSci. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry.

- I. J. R. (2023). CHARACTERIZATION OF HETEROCYCLIC COMPOUNDS AND THEIR ANTIMICROBIAL EFFICIENCY: A COMPREHENSIVE REVIEW. International Journal of Research.

- MDPI. (2024). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI.

- Google Patents. (2006). Process for the purification of substituted benzoxazole compounds. Google Patents.

- BenchChem. (2025). A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. BenchChem.

- RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing.

- MDPI. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI.

- WIPO Patentscope. (2006). PROCESS FOR THE PURIFICATION OF SUBSTITUTED BENZOXAZOLE COMPOUNDS. WIPO Patentscope.

- CKT College. A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-Shell Nanoparticles. CKT College.

- NIH. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. NIH.

- Journal of University of Anbar for Pure Science. (2018). Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. Journal of University of Anbar for Pure Science.

- Organic Chemistry Portal. Benzoxazole synthesis. Organic Chemistry Portal.

- International Journal of Pharmacy and Biological Sciences. (2018). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences.

- NIH PubChem. (2025). 2-Phenyl-5-methylbenzoxazole. NIH PubChem.

- ACS Omega. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.

- PMC. (2022). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. PMC.

- NIH. (2024). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. NIH.

- ResearchGate. (2020). What is most feasible method to synthesise benzoxazole from aminophenol?? ResearchGate.

- Sigma-Aldrich. (2026). 2-Methyl-5-phenylbenzoxazole 97. Sigma-Aldrich.

- NIH. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. NIH.

- ResearchGate. (2024). Hydrolysis pathway for 2-phenylbenzoxazole. ResearchGate.

- Der Pharma Chemica. (2014). Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. Der Pharma Chemica.

- Taylor & Francis. (2023). Benzoxazole – Knowledge and References. Taylor & Francis.

- ResearchGate. (2018). Microwave-Assisted Synthesis of Benzoxazole Derivatives. ResearchGate.

- ACS Publications. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications.

- TCI Chemicals. (2026). 2-Methyl-5-phenylbenzoxazole. TCI Chemicals.

- WeylChem. 2-Methyl-5-phenylbenzoxazole. WeylChem.

- NIH. (2025). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. NIH.

- SIELC Technologies. (2018). Benzoxazole, 2-methyl-5-phenyl. SIELC Technologies.

- MDPI. (2024). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. MDPI.

- PMC. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. PMC.

- Elsevier. (2013). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(p-nitrobenzyl) benzoxazole. Elsevier.

- Santa Cruz Biotechnology. (2026). 2-Methyl-5-phenylbenzoxazole. Santa Cruz Biotechnology.

- NIH PubChem. (2025). Benzoxazole, 2-phenyl-. NIH PubChem.

- Elsevier. (2014). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 5-nitro-2-phenylbenzoxazole. Elsevier.

- The Royal Society of Chemistry. (2021). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 5. connectsci.au [connectsci.au]

- 6. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijmr.net.in [ijmr.net.in]

- 9. mdpi.com [mdpi.com]

- 10. ckthakurcollege.net [ckthakurcollege.net]

- 11. esisresearch.org [esisresearch.org]

- 12. weylchem.com [weylchem.com]

- 13. esisresearch.org [esisresearch.org]

- 14. rsc.org [rsc.org]

- 15. Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Spectral Data of 2-Methyl-5-phenylbenzoxazole

This technical guide provides a comprehensive analysis of the spectral data for 2-methyl-5-phenylbenzoxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule. The causality behind experimental observations and protocols is emphasized to provide a practical and thorough understanding of its structural elucidation.

Introduction to 2-Methyl-5-phenylbenzoxazole

Benzoxazole derivatives are a prominent class of heterocyclic compounds, widely recognized for their diverse pharmacological activities. The fusion of a benzene ring with an oxazole ring forms the core benzoxazole scaffold, which is present in numerous compounds with applications ranging from pharmaceuticals to fluorescent dyes. 2-Methyl-5-phenylbenzoxazole, with its specific substitution pattern, presents a unique electronic and structural profile that influences its chemical behavior and spectroscopic properties. A thorough understanding of its spectral signature is paramount for its identification, characterization, and the development of novel applications.

The structure and numbering convention for 2-methyl-5-phenylbenzoxazole is illustrated below. This convention is crucial for the accurate assignment of spectral signals.

Caption: Molecular structure and atom numbering of 2-methyl-5-phenylbenzoxazole.

Synthesis of 2-Methyl-5-phenylbenzoxazole

The synthesis of 2-methyl-5-phenylbenzoxazole is typically achieved through the cyclocondensation of 2-amino-4-methylphenol with a benzoic acid derivative. A common and direct route involves the reaction of 2-amino-4-methylphenol with benzaldehyde in the presence of an oxidizing agent or catalyst.[1]

General Synthetic Protocol

A variety of methods can be employed for the synthesis of 2-substituted benzoxazoles. One established method involves the reaction of a 2-aminophenol with a tertiary amide in the presence of triflic anhydride (Tf₂O) and 2-fluoropyridine.[2] While this provides a general strategy, a more direct approach for 2-methyl-5-phenylbenzoxazole is the condensation of 2-amino-4-methylphenol with benzaldehyde.[1]

Experimental Protocol: Synthesis via Condensation

-

To a solution of 2-amino-4-methylphenol (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide, add benzaldehyde (1.1 eq).

-

Add a catalytic amount of an acid or a base, or an oxidizing agent like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), to facilitate the cyclization and subsequent oxidation.[3]

-

The reaction mixture is typically heated to reflux for several hours until completion, which can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by precipitation or extraction.

-

The crude product is then purified by recrystallization or column chromatography to yield pure 2-methyl-5-phenylbenzoxazole.

Caption: General workflow for the synthesis of 2-methyl-5-phenylbenzoxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectral data for 2-methyl-5-phenylbenzoxazole, based on the analysis of structurally similar compounds.[4][5][6][7]

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-methyl-5-phenylbenzoxazole is expected to exhibit distinct signals for the methyl protons and the aromatic protons of both the benzoxazole and phenyl rings. The chemical shifts are influenced by the electronic environment of each proton.

Predicted ¹H NMR Spectral Data (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C2-CH₃ | ~2.6 | s |

| Aromatic-H (Benzoxazole Ring) | ~7.2 - 7.8 | m |

| Aromatic-H (Phenyl Ring) | ~7.3 - 7.6 | m |

Interpretation:

-

Methyl Protons (C2-CH₃): A singlet peak is anticipated around 2.6 ppm, which is a characteristic chemical shift for a methyl group attached to an sp²-hybridized carbon in a heterocyclic ring.[7]

-

Aromatic Protons: The protons on the benzoxazole and phenyl rings will appear as a complex multiplet in the aromatic region (approximately 7.2-7.8 ppm). The specific chemical shifts and coupling patterns will depend on the substitution pattern and the electronic effects of the methyl and phenyl groups. For instance, in 2,5-dimethylbenzo[d]oxazole, the aromatic protons appear between 7.07 and 7.42 ppm.[4] The phenyl group at the 5-position will influence the chemical shifts of the adjacent protons on the benzoxazole ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for 2-methyl-5-phenylbenzoxazole are based on data from related benzoxazole derivatives.[4][5]

Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2-C H₃ | ~14-15 |

| C2 | ~163-164 |

| C3a | ~150-151 |

| C4 | ~110-125 |

| C5 | ~130-140 |

| C6 | ~110-125 |

| C7 | ~110-125 |

| C7a | ~141-142 |

| Phenyl C1' | ~135-140 |

| Phenyl C2', C6' | ~127-129 |

| Phenyl C3', C5' | ~128-130 |

| Phenyl C4' | ~129-131 |

Interpretation:

-

C2 Carbon: The carbon atom at the 2-position, being part of the C=N bond within the oxazole ring, is expected to resonate significantly downfield, in the range of 163-164 ppm.[4]

-

Quaternary Carbons: The quaternary carbons of the benzoxazole ring (C3a, C5, and C7a) will also exhibit distinct chemical shifts, typically between 130 and 151 ppm.

-

Aromatic Carbons: The remaining aromatic carbons of both the benzoxazole and phenyl rings will appear in the typical aromatic region of 110-140 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of 2-methyl-5-phenylbenzoxazole is expected to show characteristic absorption bands for the C=N, C-O-C, and aromatic C-H and C=C bonds.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=N Stretch (Oxazole Ring) | 1630 - 1650 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O-C Stretch (Oxazole Ring) | 1230 - 1250 |

Interpretation:

-

C=N Stretch: A key diagnostic peak for the benzoxazole ring system is the C=N stretching vibration, which is expected to appear in the region of 1630-1650 cm⁻¹. For 2-[(E)-2-phenylethenyl]-1,3-benzoxazole, this peak is observed at 1642 cm⁻¹.[8]

-

C-O-C Stretch: The stretching vibration of the C-O-C ether linkage within the oxazole ring typically gives rise to a strong absorption band around 1230-1250 cm⁻¹.[8]

-

Aromatic C=C and C-H Stretches: The presence of the two aromatic rings will be confirmed by multiple absorption bands in the 1450-1600 cm⁻¹ region due to C=C stretching vibrations, and weaker bands above 3000 cm⁻¹ corresponding to aromatic C-H stretching.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. Electron ionization (EI) is a common technique used for this purpose.

Predicted Fragmentation Pathway:

The molecular ion peak ([M]⁺) for 2-methyl-5-phenylbenzoxazole is expected at m/z 209, corresponding to its molecular weight. The fragmentation pattern is likely to involve the characteristic cleavage of the benzoxazole ring and the loss of small, stable neutral molecules.

-

Molecular Ion: [C₁₄H₁₁NO]⁺, m/z = 209

-

Key Fragments:

-

Loss of a hydrogen radical to form [M-H]⁺ at m/z 208.

-

Loss of a methyl radical from the 2-position to give a fragment at m/z 194.

-

Cleavage of the benzoxazole ring, potentially leading to the loss of CO (28 Da) or HCN (27 Da). The mass spectrum of 2-methylbenzoxazole shows a base peak at m/z 133 (the molecular ion) and significant fragments at m/z 105 (loss of CO) and m/z 92.[9] A similar pattern can be expected for 2-methyl-5-phenylbenzoxazole, with the phenyl substituent influencing the relative abundance of the fragments.

-

Caption: Predicted major fragmentation pathways for 2-methyl-5-phenylbenzoxazole in mass spectrometry.

Conclusion

References

- Kratochvíl, P., et al. (2018). Synthesis and Antimycobacterial and Photosynthesis-Inhibiting Evaluation of 2-[(E)-2-Substituted-ethenyl]-1,3-benzoxazoles. Molecules, 23(11), 2895.

- Wang, Y., et al. (2019). General Synthesis of 2-Substituted Benzoxazoles Based on Tf₂O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 24(18), 3345.

- Kim, J. H., et al. (2021). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. International Journal of Molecular Sciences, 22(17), 9474.

- Tan, Q., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 24(15), 2795.

- Di Sarno, V., et al. (2019). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. European Journal of Medicinal Chemistry, 182, 111635.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Supplementary Information: VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

NIST. (n.d.). Benzoxazole, 2-methyl-. Retrieved from [Link]

-

NIST. (n.d.). Benzoxazole, 2-phenyl-. Retrieved from [Link]

Sources

- 1. 5-Methyl-2-phenylbenzoxazole | 7420-86-2 | Benchchem [benchchem.com]

- 2. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides | MDPI [mdpi.com]

- 3. 2-Phenyl-5-methylbenzoxazole | C14H11NO | CID 81919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. 2-Methylbenzoxazole(95-21-6) 1H NMR spectrum [chemicalbook.com]

- 8. Synthesis and Antimycobacterial and Photosynthesis-Inhibiting Evaluation of 2-[(E)-2-Substituted-ethenyl]-1,3-benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzoxazole, 2-methyl- [webbook.nist.gov]

An In-Depth Technical Guide to the Solubility of 2-Methyl-5-phenylbenzoxazole in Organic Solvents

Introduction

2-Methyl-5-phenylbenzoxazole is a heterocyclic compound of significant interest in materials science and pharmaceutical development. Its applications often hinge on its solution-phase behavior, making a thorough understanding of its solubility in various organic solvents a critical parameter for researchers, scientists, and drug development professionals.[1] This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 2-methyl-5-phenylbenzoxazole, empowering the user with the foundational knowledge and methodologies to effectively work with this compound.

Physicochemical Properties of 2-Methyl-5-phenylbenzoxazole

A foundational understanding of the physicochemical properties of 2-methyl-5-phenylbenzoxazole is essential for predicting and interpreting its solubility. These properties dictate the intermolecular forces at play between the solute and potential solvents.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁NO | [1][2][3] |

| Molecular Weight | 209.25 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 60-66 °C | [1] |

| Structure | A benzoxazole core with a methyl group at the 2-position and a phenyl group at the 5-position. |

The structure of 2-methyl-5-phenylbenzoxazole, with its largely aromatic and nonpolar phenyl and benzoxazole rings, suggests that it will be more soluble in organic solvents than in polar solvents like water. The presence of a nitrogen and an oxygen atom in the benzoxazole ring introduces some polarity, but the overall character of the molecule is dominated by its nonpolar regions.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution. For a solid to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.

For 2-methyl-5-phenylbenzoxazole, we can anticipate the following:

-

Polar Solvents (e.g., water, methanol): Solubility is expected to be low. While the nitrogen and oxygen atoms can participate in dipole-dipole interactions and potentially weak hydrogen bonding, the large nonpolar surface area of the phenyl and benzoxazole rings will hinder solvation by highly polar, hydrogen-bonding solvents.

-

Nonpolar Solvents (e.g., toluene, hexane): Solubility is likely to be moderate to good. The nonpolar aromatic rings of the solute will interact favorably with nonpolar solvents through van der Waals forces.

-

Intermediate Polarity Solvents (e.g., acetone, ethyl acetate, dichloromethane): These solvents often provide the best balance of polarity to interact with the polar features of the benzoxazole ring and nonpolar character to solvate the aromatic portions of the molecule. Therefore, good solubility is generally expected in these solvents.

Experimental Determination of Solubility

Given the lack of extensive published quantitative solubility data for 2-methyl-5-phenylbenzoxazole, this section provides detailed protocols for its experimental determination.

Qualitative Solubility Assessment

A rapid, preliminary assessment of solubility can be invaluable for solvent screening.

Protocol:

-

To a small test tube, add approximately 10 mg of 2-methyl-5-phenylbenzoxazole.

-

Add the chosen solvent dropwise, vortexing or shaking vigorously after each addition.

-

Observe the mixture for the dissolution of the solid.

-

Categorize the solubility as:

-

Very Soluble: Dissolves in less than 1 mL of solvent.

-

Soluble: Dissolves in 1-5 mL of solvent.

-

Slightly Soluble: Dissolves partially in 5-10 mL of solvent.

-

Insoluble: Does not visibly dissolve in more than 10 mL of solvent.

-

Caption: Workflow for qualitative solubility assessment.

Quantitative Solubility Determination: The Equilibrium Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a compound in a given solvent.

Protocol:

-

Prepare a series of vials for each solvent to be tested.

-

Add an excess amount of 2-methyl-5-phenylbenzoxazole to each vial to ensure that a saturated solution is formed.

-

Add a known volume of the selected solvent to each vial.

-

Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) to equilibrate for a set period (e.g., 24-48 hours). This allows the system to reach equilibrium.

-

After equilibration, carefully remove the vials and allow any undissolved solid to settle.

-

Withdraw a known volume of the supernatant (the clear, saturated solution) using a filtered syringe to avoid transferring any solid particles.

-

Dilute the withdrawn aliquot with a suitable solvent to a concentration that is within the linear range of a pre-calibrated analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Quantify the concentration of 2-methyl-5-phenylbenzoxazole in the diluted sample using the chosen analytical method.

-

Calculate the original solubility in the solvent, taking into account the dilution factor.

Caption: Workflow for quantitative solubility determination.

Illustrative Solubility Data for 2-Methyl-5-phenylbenzoxazole

The following table presents hypothetical solubility data for 2-methyl-5-phenylbenzoxazole in a range of common organic solvents at 25 °C. This data is for illustrative purposes to demonstrate how results from the experimental protocols described above would be presented. Actual experimental values should be determined using the methodologies outlined.

| Solvent | Solvent Polarity Index | Predicted Solubility Category | Illustrative Quantitative Solubility ( g/100 mL) |

| Hexane | 0.1 | Low | < 0.1 |

| Toluene | 2.4 | Moderate | 5-10 |

| Dichloromethane | 3.1 | High | > 20 |

| Ethyl Acetate | 4.4 | High | 15-20 |

| Acetone | 5.1 | High | > 20 |

| Ethanol | 5.2 | Moderate | 2-5 |

| Methanol | 6.6 | Low | < 1 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | > 20 |

| Water | 10.2 | Insoluble | < 0.01 |

Factors Influencing Solubility

Several factors can influence the solubility of 2-methyl-5-phenylbenzoxazole:

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic.

-

Solvent Polarity: As discussed, the polarity of the solvent is a key determinant of solubility.

-

Purity of the Compound: Impurities can affect the crystal lattice energy of the solid and may increase or decrease the observed solubility.

-

Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities.

Conclusion

References

Sources

An In-Depth Technical Guide to the Crystal Structure of 2-Methyl-5-phenylbenzoxazole: Current Perspectives and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-5-phenylbenzoxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While a definitive, publicly available crystal structure of 2-Methyl-5-phenylbenzoxazole remains to be elucidated, this document outlines the established synthetic routes, spectroscopic characterization, and potential therapeutic applications of this molecule. Furthermore, it details the standardized experimental workflow for determining the crystal structure of such a compound, offering a foundational methodology for researchers aiming to bridge this knowledge gap.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazoles are a class of bicyclic heterocyclic compounds containing a benzene ring fused to an oxazole ring. This structural motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The aromatic nature of the benzoxazole system provides a rigid framework that can be readily functionalized, allowing for the fine-tuning of its physicochemical and pharmacological properties.

The diverse therapeutic potential of benzoxazole derivatives includes their use as:

-

Antimicrobial agents

-

Anticancer agents

-

Anti-inflammatory drugs

-

Antiviral compounds

Beyond their medicinal applications, the unique photophysical properties of benzoxazoles make them valuable in materials science, particularly in the development of fluorescent probes and organic light-emitting diodes (OLEDs).[2]

Synthesis and Spectroscopic Characterization of 2-Methyl-5-phenylbenzoxazole

Molecular Formula: C₁₄H₁₁NO Molecular Weight: 209.24 g/mol CAS Number: 61931-68-8[3]

Synthetic Pathway

The synthesis of 2-substituted benzoxazoles is typically achieved through the condensation reaction of an o-aminophenol with a carboxylic acid or its derivative. For 2-Methyl-5-phenylbenzoxazole, a common synthetic route involves the reaction of 4-phenyl-2-aminophenol with acetic anhydride or a related acetylating agent.

A generalized synthetic workflow is depicted below:

Caption: Generalized synthetic workflow for 2-Methyl-5-phenylbenzoxazole.

Experimental Protocol: Synthesis of 2-Methyl-5-phenylbenzoxazole

-

Reaction Setup: To a solution of 4-phenyl-2-aminophenol in a suitable solvent (e.g., glacial acetic acid or a high-boiling point aprotic solvent), add an equimolar amount of acetic anhydride.

-

Catalysis: The reaction can be facilitated by the addition of a catalytic amount of a strong acid (e.g., polyphosphoric acid) or a base.

-

Reaction Conditions: The mixture is typically heated under reflux for several hours to ensure the completion of both the acylation and the subsequent intramolecular cyclization.

-

Work-up and Purification: Upon cooling, the reaction mixture is neutralized, and the crude product is precipitated. The solid is then collected by filtration, washed, and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

Spectroscopic Characterization

The identity and purity of the synthesized 2-Methyl-5-phenylbenzoxazole would be confirmed using a suite of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure by identifying the chemical environment of each proton and carbon atom.

-

Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups present in the molecule, such as the C=N and C-O-C bonds of the benzoxazole ring.

The Quest for the Crystal Structure: A Methodological Guide

As of the latest literature review, a definitive single-crystal X-ray diffraction study for 2-Methyl-5-phenylbenzoxazole has not been reported in publicly accessible databases such as the Cambridge Crystallographic Data Centre (CCDC).[4][5] The determination of the crystal structure is a critical step in understanding the molecule's three-dimensional arrangement, intermolecular interactions, and solid-state packing, which are all crucial for rational drug design and materials engineering.

Experimental Workflow for Single-Crystal X-ray Diffraction

The following protocol outlines the standard procedure for determining the crystal structure of a small organic molecule like 2-Methyl-5-phenylbenzoxazole.

Caption: Standard workflow for crystal structure determination.

Step-by-Step Methodology:

-

High-Purity Sample Preparation: The synthesized 2-Methyl-5-phenylbenzoxazole must be of high purity (>98%) to facilitate the growth of well-ordered single crystals.

-

Single Crystal Growth: This is often the most challenging step. Common techniques include:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a less-soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

-

Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

-

-

X-ray Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is recorded.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a model of the molecule, which is subsequently refined to best fit the experimental data.

-

Data Validation and Deposition: The final crystal structure is validated for its geometric and crystallographic integrity. The data is then typically deposited in a public database like the CCDC to make it accessible to the scientific community.

Anticipated Structural Features

Based on the known structures of similar benzoxazole derivatives, the crystal structure of 2-Methyl-5-phenylbenzoxazole is expected to exhibit:

-

A planar benzoxazole ring system.

-

A specific torsion angle between the benzoxazole ring and the phenyl substituent, which will be influenced by crystal packing forces.

-

Intermolecular interactions, such as π-π stacking between the aromatic rings and C-H···π interactions, which will govern the overall crystal packing.

Applications in Drug Development and Materials Science

2-Methyl-5-phenylbenzoxazole serves as a versatile building block in the development of more complex molecules with tailored properties.

Medicinal Chemistry

The 2-Methyl-5-phenylbenzoxazole scaffold can be further functionalized to explore a range of therapeutic targets. For instance, it can be used in the preparation of more complex benzoxazolium salts. The phenyl group at the 5-position offers a site for introducing various substituents to modulate the molecule's biological activity, solubility, and pharmacokinetic profile. Research into related 2-phenylbenzoxazole derivatives has shown potential for activities such as tyrosinase inhibition, which is relevant for skin-lightening agents.[6]

Materials Science

The inherent fluorescence of the 2-phenylbenzoxazole core makes it a promising candidate for various optical applications.[2] These include:

-

Fluorescent Dyes: For use in biological imaging and as tracers in various assays.[2]

-

Organic Light-Emitting Diodes (OLEDs): As an emissive or host material in the fabrication of OLED devices for displays and lighting.[2]

Conclusion and Future Directions

While the precise crystal structure of 2-Methyl-5-phenylbenzoxazole is yet to be reported, the established synthetic methodologies and the known biological and photophysical properties of related compounds underscore its importance as a valuable scaffold in both medicinal chemistry and materials science. The elucidation of its single-crystal structure would provide invaluable insights into its solid-state properties and pave the way for the rational design of novel derivatives with enhanced therapeutic efficacy or material performance. This guide serves as a foundational resource for researchers embarking on the synthesis, characterization, and structural determination of this promising molecule.

References

-

Chem-Impex. (n.d.). 2-Methyl-5-phenylbenzoxazole. Retrieved from [Link]

- Singh, L. P., Chawla, V., & Saraf, S. (2010).

-

CKT College. (n.d.). A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-Shell Nanoparticles. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Phenyl-5-methylbenzoxazole. PubChem. Retrieved from [Link]

- Semantic Scholar. (n.d.).

-

WeylChem. (n.d.). 2-Methyl-5-phenylbenzoxazole. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Search - Access Structures. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. PubMed Central. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Search Results - Access Structures. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methyl-5-phenyl benzoxazole. Retrieved from [Link]

- A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2021). International Journal of Pharmaceutical Sciences Review and Research.

-

Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

-

SIELC Technologies. (2018). Benzoxazole, 2-methyl-5-phenyl-. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methyl-5-nitrobenzoxazole. Retrieved from [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. chemimpex.com [chemimpex.com]

- 3. weylchem.com [weylchem.com]

- 4. Search - Access Structures [ccdc.cam.ac.uk]

- 5. Search Results - Access Structures [ccdc.cam.ac.uk]

- 6. Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

Photophysical properties of 2-Methyl-5-phenylbenzoxazole

An In-depth Technical Guide to the Photophysical Properties of 2-Methyl-5-phenylbenzoxazole

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 2-phenylbenzoxazole (PBO) scaffold is a cornerstone in the design of high-performance fluorophores, prized for its exceptional photostability and robust fluorescence.[1][2] This guide provides a detailed examination of the photophysical characteristics of a key derivative, 2-Methyl-5-phenylbenzoxazole. We delve into the synthesis, electronic absorption, and fluorescence properties of this molecule, offering both theoretical grounding and practical, field-proven experimental protocols. This document is structured to serve as a comprehensive resource for researchers employing benzoxazole-based fluorophores in applications ranging from materials science to biological imaging and sensing.

The Benzoxazole Core: A Privileged Fluorophore

Benzoxazole derivatives belong to a class of heterocyclic compounds widely recognized for their significant biological activities and compelling photoluminescent properties.[3][4] The rigid, planar structure of the fused ring system, combined with an extensive π-conjugated electron system, provides the foundation for their strong fluorescence and high environmental sensitivity. The 2-phenylbenzoxazole fragment is a particularly common building block for near-UV and blue-emitting dyes used in scintillators, optical brighteners, and increasingly, as molecular probes and components in organic light-emitting diodes (OLEDs).[2][5] Their high photo- and thermal stability make them reliable emitters, capable of maintaining strong fluorescence even in the solid state.[1][6]

The specific compound of interest, 2-Methyl-5-phenylbenzoxazole, combines these core attributes with specific substitutions that modulate its electronic and, therefore, its photophysical properties. Understanding these properties is critical for its effective application.

Caption: Jablonski diagram of key photophysical processes.

Electronic Absorption (UV-Vis)

Upon absorption of a photon with sufficient energy, the molecule transitions from its electronic ground state (S₀) to an excited singlet state (S₁). For π-conjugated systems like 2-Methyl-5-phenylbenzoxazole, this typically corresponds to a π → π* transition. The absorption spectrum, a plot of absorbance versus wavelength, reveals the wavelengths of light the molecule preferentially absorbs. Based on related 2-phenylbenzoxazole structures, the primary absorption maximum (λ_abs_max) for this compound is expected in the UVA region, typically between 330 nm and 360 nm. [7]

Fluorescence Emission

Following excitation and rapid vibrational relaxation to the lowest vibrational level of the S₁ state, the molecule can return to the ground state by emitting a photon. This process is known as fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift. The fluorescence emission spectrum is characteristically a mirror image of the lowest-energy absorption band.

Quantitative Photophysical Parameters

Table 1: Representative Photophysical Data of 2-Phenylbenzoxazole Derivatives

| Compound Derivative | Solvent / State | λ_em (nm) | Quantum Yield (Φ_F) | Lifetime (τ) (ns) | Reference |

|---|---|---|---|---|---|

| 2-(p-fluorosulfato)phenyl-benzoxazole | Acetonitrile | ~350 | 0.64 | ~1-2 | [3][6] |

| 2-(m-fluorosulfato)phenyl-benzoxazole | Acetonitrile | ~350 | 0.45 | ~1-2 | [3][6] |

| 2-(p-fluorosulfato)phenyl-benzoxazole | Solid State | 375 | 0.38 | n.a. | [3][6] |

| 2-(m-fluorosulfato)phenyl-benzoxazole | Solid State | 381 | 0.21 | n.a. | [3][6]|

-

Fluorescence Quantum Yield (Φ_F): This is the ratio of photons emitted to photons absorbed, quantifying the efficiency of fluorescence. [4]It is a critical parameter for any application relying on fluorescence intensity. Values for PBO derivatives can be quite high, indicating efficient emission. [6]* Fluorescence Lifetime (τ): This is the average time the molecule spends in the excited state before returning to the ground state, typically on the order of nanoseconds for small organic fluorophores. [4][6]

Environmental Effects: Solvatochromism

The photophysical properties of many fluorophores are sensitive to the local environment, a phenomenon known as solvatochromism. Changes in solvent polarity can alter the energy levels of the ground and excited states differently, leading to shifts in the absorption and emission maxima. For molecules like 2-Methyl-5-phenylbenzoxazole, which possess a permanent dipole moment that likely increases upon excitation, a shift to longer wavelengths (a red shift or bathochromic shift) in the emission spectrum is typically observed as solvent polarity increases.

Table 2: Hypothetical Solvatochromic Effects on 2-Methyl-5-phenylbenzoxazole (This table is illustrative, demonstrating expected trends for a typical π-conjugated fluorophore)

| Solvent | Polarity Index | Expected λ_abs (nm) | Expected λ_em (nm) | Expected Stokes Shift (cm⁻¹) |

| n-Hexane | 0.1 | ~335 | ~365 | ~2500 |

| Toluene | 2.4 | ~338 | ~375 | ~3000 |

| Dichloromethane | 3.1 | ~340 | ~385 | ~3600 |

| Acetonitrile | 5.8 | ~342 | ~395 | ~4200 |

| Ethanol | 4.3 | ~342 | ~405 | ~5000 |

This sensitivity can be exploited for sensing applications, but it also necessitates careful solvent selection and reporting in any characterization study.

Experimental Protocols

To ensure scientific integrity and reproducibility, standardized protocols must be followed.

Protocol: UV-Vis Absorption Spectroscopy

-

Preparation: Prepare a stock solution of 2-Methyl-5-phenylbenzoxazole (e.g., 1 mM) in a UV-grade solvent (e.g., acetonitrile). Prepare a dilution (e.g., 10 µM) from the stock.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Fill a quartz cuvette with the pure solvent and record a baseline correction (autozero) across the desired wavelength range (e.g., 250-500 nm).

-

Measurement: Replace the solvent with the sample solution and record the absorption spectrum.

-

Analysis: Identify the wavelength of maximum absorbance (λ_abs_max) and record the absorbance value. Ensure the maximum absorbance is within the linear range of the instrument (typically < 1.0).

Protocol: Fluorescence Spectroscopy

-

Preparation: Use the same optically dilute solution prepared for UV-Vis (Abs < 0.1 at the excitation wavelength to avoid inner filter effects).

-

Instrumentation: Use a calibrated spectrofluorometer.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence (initially an estimate, then refined) and scan the excitation monochromator over a range (e.g., 250-400 nm). The resulting spectrum should resemble the absorption spectrum.

-

Emission Spectrum: Set the excitation monochromator to the λ_abs_max determined from the absorption spectrum. Scan the emission monochromator from a wavelength slightly longer than the excitation wavelength to the desired endpoint (e.g., 350-600 nm).

-

Analysis: Identify the wavelength of maximum emission (λ_em_max).

Protocol: Relative Fluorescence Quantum Yield (Φ_F) Determination

This protocol uses the comparative method, which is robust and widely accessible. [8]

Caption: Workflow for determining relative fluorescence quantum yield.

-

Select a Standard: Choose a well-characterized quantum yield standard whose absorption and emission spectra overlap with the sample. For 2-Methyl-5-phenylbenzoxazole, Quinine Sulfate in 0.1 M H₂SO₄ (Φ_F = 0.58) is a suitable choice. [9]2. Prepare Solutions: Prepare a series of 5-6 dilutions of both the standard and the sample in their respective solvents. The concentrations should be chosen such that the absorbance at the chosen excitation wavelength ranges from approximately 0.01 to 0.1.

-

Measure Absorbance: Record the absorbance of each solution at the excitation wavelength.

-

Measure Fluorescence: Record the corrected fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths) for both the sample and standard.

-

Integrate and Plot: Integrate the area under the emission curve for each spectrum. Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

Calculate: Determine the gradient (slope) of the linear fit for both plots. The quantum yield of the sample (Φ_s) is calculated using the following equation: [8] Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)

Where:

-

Φ_r is the quantum yield of the reference standard.

-

Grad_s and Grad_r are the gradients for the sample and reference, respectively.

-

n_s and n_r are the refractive indices of the sample and reference solvents, respectively.

-

Applications

The favorable photophysical characteristics of 2-Methyl-5-phenylbenzoxazole make it a versatile compound for several advanced applications:

-

Organic Light-Emitting Diodes (OLEDs): Its strong fluorescence and stability make it a candidate for use as an emitter layer in OLED devices for displays and lighting. [5]* Fluorescent Dyes & Probes: The benzoxazole core can be functionalized to create probes for biological imaging or chemical sensing, where changes in the local environment modulate the fluorescence output. [5]* Pharmaceutical & Agrochemical Synthesis: It serves as a valuable synthetic intermediate for more complex molecules in drug discovery and crop protection programs. [5]

Conclusion

2-Methyl-5-phenylbenzoxazole is a robust fluorophore representative of the highly valuable 2-phenylbenzoxazole class. Its photophysical properties, characterized by strong absorption in the UVA range and efficient fluorescence in the near-UV/blue region, are governed by its rigid, π-conjugated structure. While detailed characterization requires adherence to rigorous experimental protocols, its predictable behavior and stability make it an excellent platform for both fundamental research and applied sciences. This guide provides the necessary theoretical framework and practical methodologies for researchers to confidently synthesize, characterize, and deploy this versatile fluorescent molecule.

References

-

Wurth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]

-

ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS Technical Note. [Link]

-

UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine. [Link]

-

MDPI. (2022). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. MDPI. [Link]

-

Royal Society of Chemistry. (2017). 2-Phenylbenzoxazole derivatives: a family of robust emitters of solid-state fluorescence. Photochemical & Photobiological Sciences. [Link]

-

ResearchGate. (2017). 2-Phenylbenzoxazole derivatives: A family of robust emitters of solid-state fluorescence. Request PDF. [Link]

-

Guimarães, D. G., et al. (2024). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal. [Link]

-

National Institutes of Health. (2022). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. PMC. [Link]

-

CKT College. (2021). A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-Shell Nanoparticles. Research Journal of Chemistry and Environment. [Link]

-

PubMed. (2018). Absorption and Emission Sensitivity of 2-(2'-Hydroxyphenyl)benzoxazole to Solvents and Impurities. [Link]

-

SciELO. (2017). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. [Link]

-

Indian Academy of Sciences. (1992). and intermolecular proton transfer reactions in 2-phenyl substituted benzazoles. [Link]

-

ResearchGate. (2016). Synthesis of 2-Phenylbenzoxazole using Different Heterogeneous Copper Catalysts. [Link]

-

American Chemical Society. (1971). Fluorescence of aromatic benzoxazole derivatives. Journal of the American Chemical Society. [Link]

-

ResearchGate. (2017). Fluorescence spectra of compounds 1 and 2 with quantum yield higher than 0.5. [Link]

-

National Institutes of Health. (2018). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. PMC. [Link]

- Google Patents. (n.d.).

-

NIST. (n.d.). Benzoxazole, 2-phenyl-. NIST WebBook. [Link]

-

Royal Society of Chemistry. (2021). Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. RSC Advances. [Link]

-

National Institutes of Health. (n.d.). 2-Phenyl-5-methylbenzoxazole. PubChem. [Link]

-

National Institutes of Health. (2020). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. PMC. [Link]

-

National Institutes of Health. (n.d.). Benzoxazole, 2-phenyl-. PubChem. [Link]

-

Wiley. (n.d.). 5-Methyl-2-phenylbenzoxazole. SpectraBase. [Link]

-

MDPI. (2022). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. [Link]

Sources

- 1. Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. biori.periodikos.com.br [biori.periodikos.com.br]

- 5. ckthakurcollege.net [ckthakurcollege.net]

- 6. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. chem.uci.edu [chem.uci.edu]

- 9. iss.com [iss.com]